3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of appropriate aldehydes with aminopyrazoles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyrimidine derivatives: Widely used in medicinal chemistry for their therapeutic potential.
Pyrazolo[1,5-a]pyrimidine analogues: Similar in structure but may have different substituents leading to varied biological activities.
Uniqueness
3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and isopropyl groups can enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
3-ethyl-7-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-4-9-7-13-14-10(8(2)3)5-6-12-11(9)14/h7-8,10,12H,4-6H2,1-3H3 |
InChI Key |
WKOXXIWIGGWAOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2NCCC(N2N=C1)C(C)C |
Origin of Product |
United States |
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